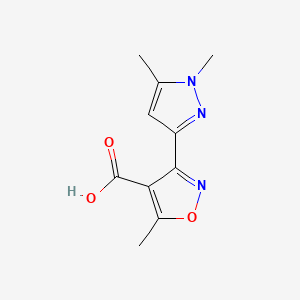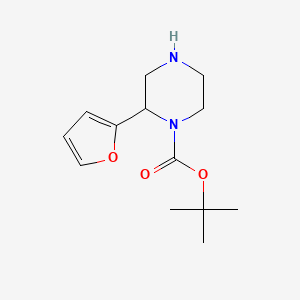
Tert-butyl 2-(furan-2-YL)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(furan-2-yl)piperazine-1-carboxylate is a synthetic organic compound that features a piperazine ring substituted with a furan group and a tert-butyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(furan-2-yl)piperazine-1-carboxylate typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Furan Group: The furan group is introduced via a nucleophilic substitution reaction where a furan derivative reacts with the piperazine intermediate.
Esterification: The final step involves the esterification of the piperazine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form piperazine derivatives with altered functional groups.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Piperazine derivatives with hydrogenated furan rings.
Substitution: Halogenated or nitrated furan derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Tert-butyl 2-(furan-2-yl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. The piperazine ring is a common motif in many pharmaceuticals, and the furan group can enhance binding affinity to biological targets.
Medicine
The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs for neurological disorders and cancer. Its ability to modulate various biological pathways makes it a promising candidate for further study.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
Mecanismo De Acción
The mechanism by which tert-butyl 2-(furan-2-yl)piperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the furan group can participate in hydrogen bonding and π-π interactions with biological macromolecules. These interactions can modulate signaling pathways and influence cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate: Similar in structure but with a bromoethyl group instead of a furan ring.
Tert-butyl piperazine-1-carboxylate: Lacks the furan group, making it less versatile in certain synthetic applications.
Furan-2-ylmethyl piperazine: Contains a furan group attached to the piperazine ring via a methylene bridge.
Uniqueness
Tert-butyl 2-(furan-2-yl)piperazine-1-carboxylate is unique due to the presence of both a furan ring and a tert-butyl ester, which confer distinct chemical properties and reactivity. This combination allows for diverse applications in synthetic chemistry and drug design, making it a valuable compound for research and industrial use.
Propiedades
Fórmula molecular |
C13H20N2O3 |
|---|---|
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
tert-butyl 2-(furan-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C13H20N2O3/c1-13(2,3)18-12(16)15-7-6-14-9-10(15)11-5-4-8-17-11/h4-5,8,10,14H,6-7,9H2,1-3H3 |
Clave InChI |
RTVJEPGRSUFZCJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCNCC1C2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


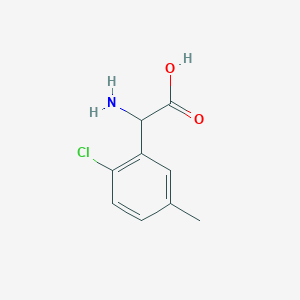
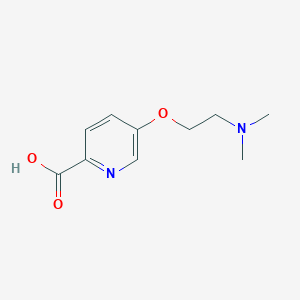

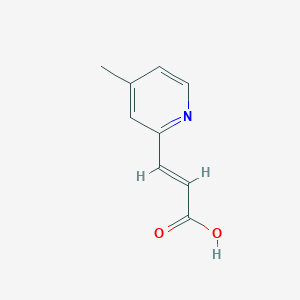
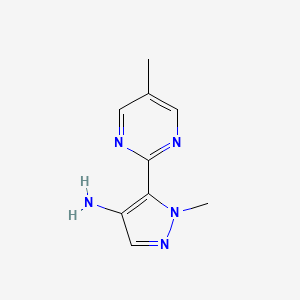
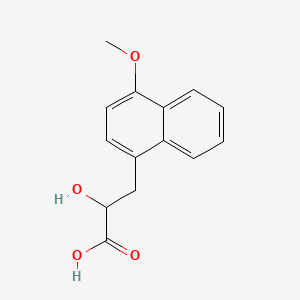

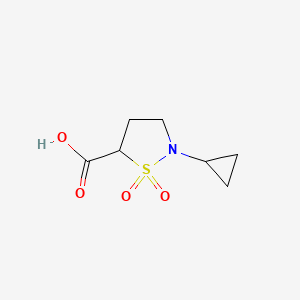
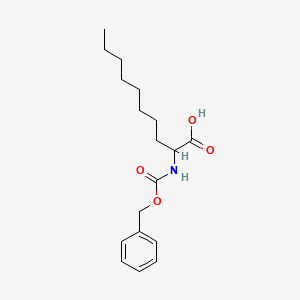
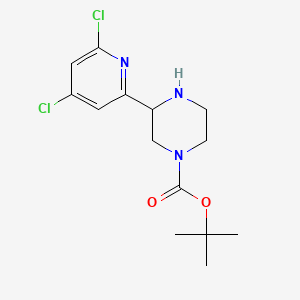

![1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)-1h-1,2,3-triazol-4-amine](/img/structure/B13544593.png)
